molecular formula C13H12O3S B1455999 Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate CAS No. 2158-86-3

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Cat. No. B1455999
CAS RN: 2158-86-3
M. Wt: 248.3 g/mol
InChI Key: UYGIKZWNROPVTI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, also known as EHPTC, is an organic compound . It has a molecular formula of C13H12O3S and a molecular weight of 248.3 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to a phenyl group and a carboxylate group .

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and related compounds have been studied extensively in the context of synthesis and structural analysis. For instance, Karcı and Karcı (2012) explored the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, which are derivatives of 2-aminothiophene, demonstrating their potential in dye chemistry and solvatochromic behavior studies (Karcı & Karcı, 2012).

Applications in Dye Chemistry

Further emphasizing its role in dye chemistry, Abolude et al. (2021) synthesized disperse dyes derived from thiophene and studied their complexation with metals like Cu, Co, and Zn. These dyes showed promising properties for application on polyester and nylon fabrics (Abolude et al., 2021).

Catalysis and Pharmaceutical Applications

Shah (2011) focused on the Thorpe cyclization process, constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates using an eco-friendly phase transfer catalysis technique. This study is relevant for pharmaceutical and synthetic applications (Shah, 2011).

Efficient Synthesis Processes

The work by Kogami and Watanabe (2011) developed a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, which is structurally similar to ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. This research contributes to the field of synthetic organic chemistry (Kogami & Watanabe, 2011).

Crystallographic Analysis

Ramazani et al. (2019) performed a single crystal X-ray structure analysis of two polymorphs of a compound closely related to ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, providing insights into the molecular geometries and hydrogen bonding in such structures (Ramazani et al., 2019).

properties

IUPAC Name

ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGIKZWNROPVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715879
Record name Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

CAS RN

2158-86-3
Record name Ethyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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